N-phenyl-4H-3,1-benzothiazin-2-amine
CAS No.: 109768-66-3
Cat. No.: VC20750155
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109768-66-3 |
|---|---|
| Molecular Formula | C14H12N2S |
| Molecular Weight | 240.33 g/mol |
| IUPAC Name | N-phenyl-4H-3,1-benzothiazin-2-amine |
| Standard InChI | InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | SBKNNFLJGWHKMG-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 |
| Canonical SMILES | C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound featuring a six-membered thiazine ring fused with a benzene ring, creating a benzothiazine core structure. The compound contains a phenyl group attached to the nitrogen atom at the 2-position of the benzothiazine system.
Identification Data
N-phenyl-4H-3,1-benzothiazin-2-amine is cataloged in chemical databases with specific identifiers that facilitate its recognition and categorization in scientific literature and research:
| Parameter | Value |
|---|---|
| PubChem CID | 2998436 |
| Molecular Formula | C₁₄H₁₂N₂S |
| Molecular Weight | 240.33 g/mol |
| Registry Number | 109768-66-3 |
| IUPAC Name | N-phenyl-4H-3,1-benzothiazin-2-amine |
| InChI Key | SBKNNFLJGWHKMG-UHFFFAOYSA-N |
The compound's structural features include a benzothiazine core with a phenyl substituent on the amine group at position 2, giving it distinctive chemical and potentially biological properties .
Structural Characteristics
The molecular structure of N-phenyl-4H-3,1-benzothiazin-2-amine consists of:
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A fused bicyclic system comprising a benzene ring and a 1,3-thiazine ring
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A phenyl group attached to the nitrogen atom at position 2
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A methylene (CH₂) group at position 4 (hence the 4H designation)
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A sulfur atom at position 1 and nitrogen atoms at positions 2 and 3
This arrangement creates a planar heterocyclic system with specific electron distribution patterns that influence its chemical behavior and potential interactions with biological systems .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature (inferred from similar compounds) |
| Molecular Weight | 240.33 g/mol |
| Color | Not specified in available data |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, and chloroform (typical for similar benzothiazines) |
Chemical Reactivity
The chemical reactivity of N-phenyl-4H-3,1-benzothiazin-2-amine is influenced by its heterocyclic structure and functional groups:
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The thiazine ring contains a sulfur atom that can participate in various chemical transformations
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The secondary amine group (N-phenyl) can act as a nucleophile in various reactions
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The methylene group at position 4 represents a potential site for further functionalization
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The aromatic systems (both the phenyl substituent and the benzene portion of the benzothiazine) can undergo typical aromatic substitution reactions
These structural features make N-phenyl-4H-3,1-benzothiazin-2-amine a versatile building block for chemical synthesis and modification .
Synthesis Methods
General Synthetic Approaches to Benzothiazines
The synthesis of benzothiazines, including N-phenyl-4H-3,1-benzothiazin-2-amine, has been reported through various methods. A notable approach described in the literature involves a three-step sequence starting from commercially available 2-iodoaniline:
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Functionalization of 2-iodoaniline to introduce appropriate substituents
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Formation of key intermediates for cyclization
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Cyclization via intramolecular S-conjugate addition to form the benzothiazine ring system
Related Compounds and Structural Analogs
Benzothiazine Derivatives
N-phenyl-4H-3,1-benzothiazin-2-amine belongs to a broader family of benzothiazine compounds with varying substitution patterns. Several related structures have been documented in the literature:
| Compound | Molecular Formula | Key Differences from N-phenyl-4H-3,1-benzothiazin-2-amine |
|---|---|---|
| 4-phenyl-4H-3,1-benzothiazin-2-amine | C₁₄H₁₂N₂S | Phenyl group at position 4 instead of on the amine nitrogen |
| 6-chloro-N-ethyl-4-phenyl-4H-3,1-benzothiazin-2-amine, (R)- | C₁₆H₁₅ClN₂S | Contains a chloro substituent, ethyl group on amine, and phenyl at position 4 |
| 4H-3,1-benzothiazin-4-ones | Various | Contains a carbonyl group at position 4 instead of a methylene group |
These structural variations yield compounds with potentially different biological activities and physicochemical properties .
Other Heterocyclic Systems
Related heterocyclic systems with similar structural features but different heteroatom arrangements include:
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Benzoxazines: Oxygen-containing analogs where the sulfur atom is replaced by oxygen
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Dihydroquinazolines: Nitrogen-containing heterocycles with related structure
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Ring-fused benzothiazine derivatives: More complex structures with additional fused rings
These related structures demonstrate the versatility of the benzothiazine scaffold as a chemical building block and its potential for diverse applications .
Current Research and Future Directions
Recent Research Developments
Current research on benzothiazines, including compounds structurally related to N-phenyl-4H-3,1-benzothiazin-2-amine, focuses on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of structure-activity relationships to enhance biological activities
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Investigation of potential applications beyond traditional pharmaceutical uses
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Detailed characterization of physical and chemical properties
Recent synthetic advances have made these compounds more accessible for research purposes, enabling wider exploration of their properties and potential applications .
Future Research Opportunities
Several promising directions for future research on N-phenyl-4H-3,1-benzothiazin-2-amine include:
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Detailed investigation of its specific biological activities through screening against various targets
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Development of structure-activity relationships by creating libraries of derivatives
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Exploration of its potential in materials science applications
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Further refinement of synthetic methodologies to improve yields and reduce environmental impact
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Computational studies to better understand its electronic properties and potential interaction mechanisms
These research directions could significantly expand our understanding of this compound and related benzothiazines while potentially revealing novel applications .
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